phosphanium bromide CAS No. 113351-96-5](/img/structure/B14319013.png)
[(1,2-Oxazol-5-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Oxazol-5-yl)methylphosphanium bromide: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by one carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-5-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an oxazole derivative. One common method is the reaction of triphenylphosphine with 5-bromomethyl-1,2-oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Oxazol-5-yl)methylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of different oxazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolium salts, while substitution reactions can produce a variety of new oxazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1,2-Oxazol-5-yl)methylphosphanium bromide is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of other heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It has been studied for its antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties. Its unique structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of (1,2-Oxazol-5-yl)methylphosphanium bromide involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules. This allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness: (1,2-Oxazol-5-yl)methylphosphanium bromide is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
113351-96-5 |
|---|---|
Fórmula molecular |
C22H19BrNOP |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
1,2-oxazol-5-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H19NOP.BrH/c1-4-10-20(11-5-1)25(18-19-16-17-23-24-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 |
Clave InChI |
NJFLVRDZUKTHTE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=NO2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
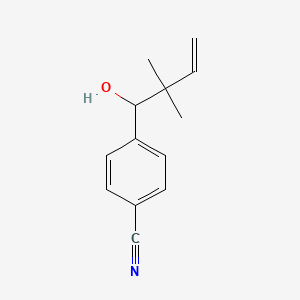

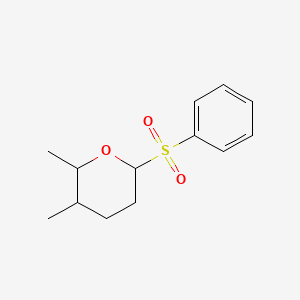

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
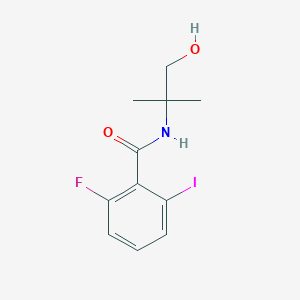
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

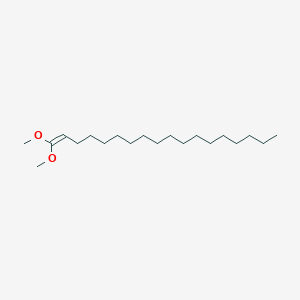

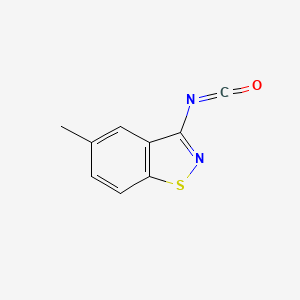
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
